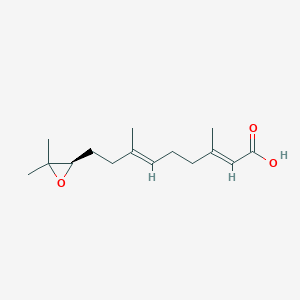
Juvenile hormone III acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Juvenile hormone III acid is a member of the juvenile hormone family of compounds obtained by formal hydrolysis of the methyl ester group of juvenile hormone III. It is a juvenile hormone, a polyunsaturated fatty acid, an epoxy fatty acid, an olefinic fatty acid and a branched-chain fatty acid. It is a conjugate acid of a juvenile hormone III carboxylate.
Aplicaciones Científicas De Investigación
Receptor Interaction and Morphogenetic Regulation
Juvenile hormones, including Juvenile Hormone III acid, interact with specific nuclear receptors like ultraspiracle (USP) in invertebrates. This binding regulates developmental transitions such as metamorphosis in insects. In research by Jones and Sharp (1997), it was demonstrated that USP protein binds to Juvenile Hormone III and Juvenile Hormone III acid, indicating a key role in morphogenetic regulation (Jones & Sharp, 1997).
Evolutionary Significance in Arthropods
Miyakawa et al. (2013) discussed the evolutionary significance of Juvenile Hormone III in arthropods, highlighting a mutation in the receptor Methoprene-tolerant, which impacts the juvenile hormone pathway. This research underscores the hormone's role in the evolutionary divergence of arthropods (Miyakawa et al., 2013).
Quantitative Analysis Techniques
Rivera-Perez, Nouzová, and Noriega (2012) developed a sensitive method for detecting and quantifying Juvenile Hormone III and its precursors. This method is critical for studies involving low concentrations of the hormone in biological samples (Rivera-Perez, Nouzová, & Noriega, 2012).
Binding Properties and Synthesis
Research by Schooley and Bergot (1978) focused on the synthesis of Juvenile Hormone III isomers and their binding properties, providing insight into the hormone's interaction with binding proteins in insects (Schooley & Bergot, 1978).
Plant-Derived Analogues
Yang et al. (2013) identified plant-derived analogues of Juvenile Hormone III from Cananga latifolia. This discovery expands the understanding of the hormone's presence beyond insect species and suggests potential applications in plant-insect interactions (Yang et al., 2013).
In Vitro Production and Regulation
Gadot, Pener, and Schal (1993) examined the in vitro production of Juvenile Hormone III by locust corpora allata, revealing insights into the hormone's regulation and variability in production under different conditions (Gadot, Pener, & Schal, 1993).
Propiedades
Nombre del producto |
Juvenile hormone III acid |
|---|---|
Fórmula molecular |
C15H24O3 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
(2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoic acid |
InChI |
InChI=1S/C15H24O3/c1-11(8-9-13-15(3,4)18-13)6-5-7-12(2)10-14(16)17/h6,10,13H,5,7-9H2,1-4H3,(H,16,17)/b11-6+,12-10+/t13-/m1/s1 |
Clave InChI |
DIAZNFMKLJLDNM-AQAKBEBOSA-N |
SMILES isomérico |
C/C(=C\CC/C(=C/C(=O)O)/C)/CC[C@@H]1C(O1)(C)C |
SMILES canónico |
CC(=CCCC(=CC(=O)O)C)CCC1C(O1)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6R,7S,8aS)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B1261981.png)

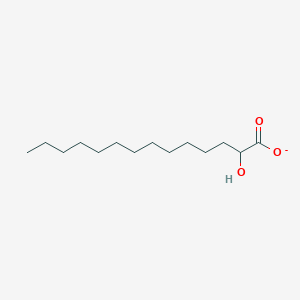
![(1Z,6R,11R,13R,14S,15S,16R,19Z,23S,27R)-27-hydroxy-23-(2-hydroxyacetyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B1261984.png)
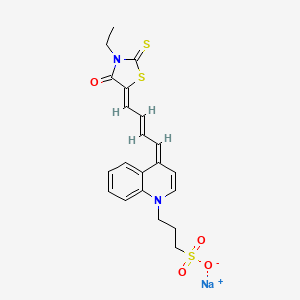
![Potassium;[2-[4-[[5-[3-[butanoyl(pyridin-3-yl)amino]propanoyl]-4-ethyl-2-propylimidazol-1-yl]methyl]-3-fluorophenyl]phenyl]sulfonyl-(3-methylbutoxycarbonyl)azanide](/img/structure/B1261988.png)
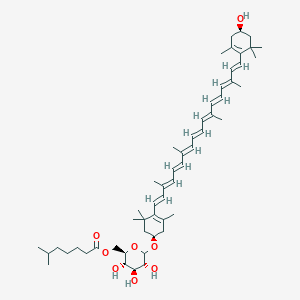

![Technetium-99;2,2,5,5-tetramethyl-4-[2-[(2,2,5,5-tetramethyl-4-oxidofuran-3-yl)methylideneamino]ethyliminomethyl]furan-3-olate;tris(3-methoxypropyl)phosphane;chloride](/img/structure/B1261991.png)
![(10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1261995.png)
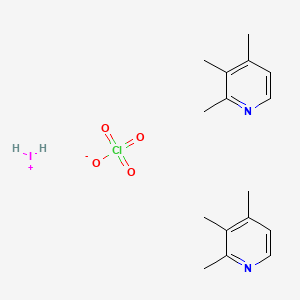
![2,5-Bis[2-methoxy-4-(2-pyridylimino)aminophenyl]furan](/img/structure/B1261998.png)
